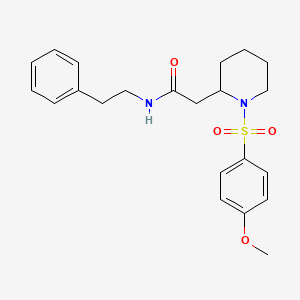

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

Beschreibung

2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide is a synthetic compound featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group at the 1-position and an acetamide-linked phenethyl moiety at the 2-position.

Eigenschaften

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-20-10-12-21(13-11-20)29(26,27)24-16-6-5-9-19(24)17-22(25)23-15-14-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTGVGATJSQGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the piperidine derivative with phenethylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding phenol derivative.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of 4-hydroxyphenylsulfonyl derivative.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenylsulfonyl group may enhance binding affinity to certain proteins, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The phenethylacetamide moiety may contribute to the compound’s overall bioactivity by interacting with cellular pathways involved in signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Contains dual sulfonyl groups on a phenyl ring and a methanesulfonamide moiety.

Functional Comparison : - Sch225336 is a CB2 receptor agonist, whereas the target compound’s 4-methoxyphenylsulfonyl-piperidine motif may share receptor-binding features but lacks the bis-sulfone architecture.

Biological Activity : - Sch225336 exhibits cannabinoid receptor modulation, suggesting the target compound could be explored for similar neurological applications .

Table 1: Key Structural Differences

| Feature | Target Compound | Sch225336 |

|---|---|---|

| Sulfonyl Groups | Single (piperidine-linked) | Dual (phenyl-linked) |

| Core Structure | Piperidine | Phenyl-methanesulfonamide |

| Receptor Target | Undetermined | CB2 cannabinoid receptor |

2-(4-Bromophenyl)-N-(2-Methoxyphenyl)acetamide

Structural Features :

- N-substituted 2-phenylacetamide with bromo and methoxy substituents.

Functional Comparison : - Both compounds share an acetamide backbone, but the target compound incorporates a sulfonyl-piperidine group absent in this analog.

Biological Activity : - The bromophenyl analog demonstrates antimicrobial properties linked to its structural resemblance to benzylpenicillin. This suggests the target compound’s acetamide group could similarly enhance bioactivity, though its sulfonyl-piperidine may redirect its mechanism .

Table 2: Bioactivity Comparison

| Compound | Functional Groups | Primary Activity |

|---|---|---|

| Target Compound | Sulfonyl-piperidine, acetamide | Undetermined |

| 2-(4-Bromophenyl)-... | Bromophenyl, methoxy | Antimicrobial |

Astemizole (Antihistamine)

Structural Features :

- Piperidine core with 4-methoxyphenethyl and benzimidazole groups.

Functional Comparison : - Both compounds utilize piperidine and methoxyphenyl motifs, but astemizole’s benzimidazole moiety confers antihistaminic activity, absent in the target compound.

Pharmacokinetics :

Table 3: Pharmacophore Elements

| Element | Target Compound | Astemizole |

|---|---|---|

| Piperidine | Yes (sulfonyl-substituted) | Yes (N-linked) |

| Methoxyphenyl | Yes (sulfonyl group) | Yes (phenethyl side chain) |

| Therapeutic Use | Undetermined | Antihistamine |

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

Structural Features :

- Piperidin-4-yl acetamide with methoxy and phenethyl groups.

Functional Comparison : - Both compounds share acetamide and piperidine frameworks, but the target compound’s sulfonyl group and 2-piperidine substitution differ from this analog’s 4-piperidine and methoxy motifs.

Physicochemical Data : - Molecular weight: 352.5 g/mol (compared to an estimated ~430 g/mol for the target compound, based on structural additions) .

Biologische Aktivität

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide is a synthetic molecule that incorporates a piperidine ring and a sulfonamide moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Piperidine ring : A six-membered ring containing one nitrogen atom, which is pivotal in many bioactive compounds.

- Sulfonamide group : Known for its antibacterial properties and enzyme inhibition capabilities.

- Phenethylacetamide moiety : Contributes to the overall pharmacological profile.

Antibacterial Activity

Research indicates that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives of piperidine with sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections. Studies have reported that certain derivatives exhibit strong inhibitory activity against these enzymes, with IC50 values indicating effective concentrations .

Anticancer Properties

The piperidine nucleus is associated with anticancer activity. Compounds incorporating this structure have been evaluated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Hypoglycemic Effects

Some studies suggest that compounds similar to this compound may exhibit hypoglycemic activity, making them candidates for managing diabetes. This effect is likely mediated through the regulation of insulin secretion and glucose metabolism .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:

- Enzymes : Inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission.

- Receptors : The compound may interact with various receptors involved in pain modulation and inflammation.

Docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its pharmacological effectiveness .

Study 1: Antibacterial Screening

A recent study synthesized several piperidine derivatives, including those with sulfonamide groups. The antibacterial screening revealed that compounds similar to this compound demonstrated significant activity against multiple bacterial strains. The results highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Study 2: Enzyme Inhibition Analysis

Another investigation focused on evaluating the enzyme inhibitory potential of synthesized piperidine derivatives. The study reported that certain compounds exhibited IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition capabilities. This suggests that modifications to the piperidine structure can lead to enhanced pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.